Methyl 6-acetoxyangolensate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

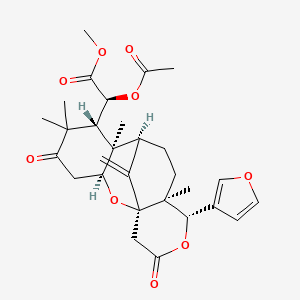

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2S)-2-acetyloxy-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3/t18-,20-,22-,23-,24-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFOIMEVMOMIJ-VECKENKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@]4([C@@H](OC(=O)C[C@@]4(C3=C)O[C@H]2CC(=O)C1(C)C)C5=COC=C5)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolation of Methyl 6-acetoxyangolensate from Swietenia mahagoni: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation of Methyl 6-acetoxyangolensate, a putative bioactive limonoid, from the seeds of Swietenia mahagoni. While a definitive protocol for this specific compound is not extensively documented in publicly available literature, this guide synthesizes established methods for the isolation of related tetranortriterpenoids and limonoids from Swietenia and other Meliaceae species.[1][2][3][4][5] The procedures outlined below are intended to serve as a foundational framework for researchers undertaking the isolation and characterization of this and similar natural products.

Introduction to Swietenia mahagoni and its Bioactive Constituents

Swietenia mahagoni (L.) Jacq., commonly known as West Indian mahogany, is a member of the Meliaceae family.[4] This plant family is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids.[2][4][6] Limonoids are highly oxidized tetranortriterpenoids that have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antimalarial properties.[2][4][7] Various parts of the S. mahagoni plant, especially the seeds, have been traditionally used in folk medicine to treat conditions such as hypertension and diabetes.[8] Phytochemical investigations of S. mahagoni seeds have led to the isolation of numerous limonoids, including swietenine (B1256064) and 3-O-tigloylswietenolide.[3] Methyl angolensate and its derivatives represent a class of limonoids that have been isolated from other genera within the Meliaceae family and are of interest for their potential therapeutic applications.[2][7][9]

Experimental Protocols

The following sections detail a representative experimental workflow for the isolation and characterization of this compound from S. mahagoni seeds.

Plant Material Collection and Preparation

-

Collection: Mature fruits of Swietenia mahagoni are collected. The seeds are then separated from the fruit pods.

-

Authentication: The plant material should be authenticated by a qualified botanist, and a voucher specimen deposited in a recognized herbarium.

-

Preparation: The seeds are air-dried in the shade to a constant weight to prevent the degradation of thermolabile constituents. The dried seeds are then coarsely powdered using a mechanical grinder.

Extraction of Crude Phytochemicals

The powdered seeds are subjected to sequential solvent extraction to separate compounds based on their polarity.

-

Defatting: The powdered seed material is first extracted with a non-polar solvent, such as n-hexane, at room temperature.[1] This step is crucial for removing fatty acids and other lipids, which can interfere with subsequent chromatographic separation. The process is typically carried out by maceration with intermittent shaking for 24-48 hours, repeated three times.

-

Main Extraction: After defatting, the plant residue is air-dried and then subjected to extraction with a solvent of medium polarity, such as chloroform (B151607) or ethyl acetate (B1210297), followed by a more polar solvent like methanol (B129727) or ethanol.[3][4] This is often performed using a Soxhlet apparatus or through repeated maceration. The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Fractionation and Isolation

The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound.

-

Column Chromatography (CC): The crude chloroform or ethyl acetate extract is adsorbed onto silica (B1680970) gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation of compounds in the collected fractions. Pre-coated silica gel 60 F254 plates are typically used. The plates are developed in an appropriate solvent system (e.g., n-hexane:ethyl acetate mixtures) and visualized under UV light (at 254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., vanillin-sulfuric acid) followed by heating. Fractions with similar TLC profiles are pooled together.

-

Preparative TLC or High-Performance Liquid Chromatography (HPLC): The pooled fractions showing the presence of the target compound are further purified using preparative TLC or semi-preparative HPLC. For HPLC, a reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.[3]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the isolation and characterization of this compound.

| Table 1: Extraction Yields from Swietenia mahagoni Seeds | |

| Extraction Step | Yield (% w/w of dried seeds) |

| n-Hexane Extract (Defatted) | 15.2 |

| Chloroform Extract | 4.5 |

| Methanol Extract | 8.1 |

| Table 2: Hypothetical Spectroscopic Data for this compound | |

| Spectroscopic Technique | Observed Data |

| UV (MeOH) λmax (nm) | 215, 280 |

| IR (KBr) νmax (cm⁻¹) | 1740 (C=O, ester), 1635 (C=C), 1240 (C-O) |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.4 (d, 1H), 6.3 (dd, 1H), 5.9 (s, 1H), 3.7 (s, 3H, OCH₃), 2.1 (s, 3H, OAc) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 170.5 (C=O), 168.0 (C=O), 143.0, 141.0, 120.0, 110.0, 78.0, 52.0 (OCH₃), 21.0 (OAc) |

| HR-ESI-MS m/z | [M+Na]⁺ calculated for C₂₇H₃₂O₈Na, found [value] |

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by this compound, based on the known activities of related limonoids.

Caption: Experimental workflow for the isolation of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The isolation of this compound from Swietenia mahagoni presents a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide, derived from established protocols for related limonoids, provide a robust framework for the successful isolation, purification, and characterization of this and other bioactive compounds from the Meliaceae family. Further research is warranted to fully elucidate the pharmacological properties and potential therapeutic applications of this compound.

References

- 1. Minor limonoid constituents from Swietenia macrophylla by simultaneous isolation using supercritical fluid chromatography and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and cytotoxic limonoids from the seeds of Swietenia mahagony : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. Structurally diverse limonoids from the fruits of Swietenia mahagoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mahogany Seed - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methyl angolensate and mexicanolide-type limonoids from the seeds of Cipadessa baccifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Sources and Therapeutic Potential of Angolensates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on Methyl angolensate, a naturally occurring tetranortriterpenoid. The specific compound "Methyl 6-acetoxyangolensate," as requested, is not widely reported in scientific literature as a distinct natural product. Therefore, this document provides a comprehensive overview of the closely related and well-documented Methyl angolensate, offering insights into its natural sources, isolation, and biological activities, which may serve as a valuable proxy for researchers interested in this class of compounds.

Introduction to Methyl Angolensate

Methyl angolensate is a tetranortriterpenoid, a class of complex secondary metabolites found in various plant species. It belongs to the meliacin group and is characterized by a ring-B-seco-tetranortriterpenoid structure containing a β-substituted furan, a lactone ring, a ketone group, a cyclic ether linkage, and an exocyclic methylene (B1212753) group.[1] This compound has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities.

Natural Sources of Methyl Angolensate

Methyl angolensate has been predominantly isolated from plants belonging to the Meliaceae family. The primary and most cited sources are:

-

Entandrophragma angolense : A large deciduous tree native to Africa. The stem bark of this tree is a rich source of Methyl angolensate, which is often considered one of its major constituents.[2][3]

-

Soymida febrifuga : Also known as the Indian redwood tree, this plant is endemic to India.[4] Methyl angolensate has been successfully isolated from the root callus cultures of this species.[4][5][6]

Other species from the Meliaceae family from which Methyl angolensate has been isolated include Khaya grandifolia, K. ivorensis, K. anthotheca, Swietenia mahagoni, Neobegueae mahafalensis, and Carapa guianensis.[4]

Quantitative Data on Methyl Angolensate

Quantitative data regarding the yield of Methyl angolensate from its natural sources is not extensively reported in all publications. However, one study on Soymida febrifuga bark reported a concentration of 0.1% for methyl angolensate. The yield can vary based on the plant part, geographical location, and the extraction method employed.

Table 1: Reported Concentration of Methyl Angolensate

| Natural Source | Plant Part | Reported Concentration (% w/w) | Reference |

| Soymida febrifuga | Bark | 0.1 | [7] |

Experimental Protocols

While specific, detailed protocols for the isolation of this compound are unavailable due to the compound's obscurity, a general methodology for the extraction and isolation of Methyl angolensate from plant material can be outlined based on published literature. The following is a synthesized protocol based on methods used for triterpenoid (B12794562) isolation from the Meliaceae family.[4]

General Workflow for Isolation of Methyl Angolensate

Caption: General workflow for the isolation and purification of Methyl angolensate.

Detailed Methodologies

4.2.1. Plant Material Preparation:

-

Collect the desired plant material (e.g., stem bark of Entandrophragma angolense or root callus of Soymida febrifuga).

-

Air-dry the material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

4.2.2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus.[4]

-

Solvents of varying polarity can be used. Methanol and ethyl acetate have been reported to be effective for extracting Methyl angolensate.[3][4]

-

Continue the extraction process until the solvent running through the apparatus becomes colorless.

4.2.3. Concentration and Fractionation:

-

Concentrate the obtained crude extract under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude extract can be subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and methanol.

4.2.4. Chromatographic Purification:

-

Adsorb the ethyl acetate fraction (which is often rich in triterpenoids) onto silica gel (100-200 mesh).

-

Prepare a silica gel column (100-200 mesh) packed in a suitable solvent system (e.g., hexane).

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.[4]

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

4.2.5. Recrystallization and Characterization:

-

Combine the fractions containing pure or nearly pure Methyl angolensate and concentrate them.

-

Purify the compound further by recrystallization from a suitable solvent (e.g., methanol) to obtain colorless needles.[8][9]

-

Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Biological Activities of Methyl Angolensate

Methyl angolensate has demonstrated a wide range of biological activities, making it a compound of significant interest for drug development.

Table 2: Summary of Biological Activities of Methyl Angolensate

| Biological Activity | Description | References |

| Antimicrobial | Exhibits antibacterial activity against Bacillus subtilis and Salmonella typhimurium, and antifungal activity against Aspergillus niger. | [4][5] |

| Anti-inflammatory | Possesses anti-inflammatory properties. | [8] |

| Anti-ulcer | Produces a dose-related inhibition of gastric ulceration by inhibiting gastric acid secretion.[3] | [3] |

| Sedative | Reduces spontaneous motor activity and exploratory activity in animal models. | [1] |

| Anticancer | Induces apoptosis in cancer cells, including T-cell leukemia and chronic myelogenous leukemia, through the intrinsic pathway.[7][10] It has also shown cytotoxic effects against Burkitt's lymphoma and Ehrlich Ascites Carcinoma.[11][12] | [7][10][11][12] |

| Spasmolytic | Exerts a concentration-dependent inhibition of smooth muscle contraction.[8][9] | [8][9] |

Signaling Pathway: Induction of Apoptosis by Methyl Angolensate

In cancer cells, Methyl angolensate has been shown to induce apoptosis via the intrinsic or mitochondrial pathway.[10][11] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Caption: Proposed intrinsic apoptotic pathway induced by Methyl angolensate.

The proposed mechanism involves the upregulation of pro-apoptotic proteins like BAD and the downregulation of anti-apoptotic proteins like BCL2.[10] This shift in the balance of apoptotic regulators leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of PARP and the execution of apoptosis.[10]

Conclusion

While the specific compound this compound remains elusive in the current body of scientific literature, its parent compound, Methyl angolensate, presents a compelling case for further investigation. Found in several species of the Meliaceae family, Methyl angolensate exhibits a broad spectrum of biological activities with potential therapeutic applications. This technical guide provides a foundational understanding of its natural sources, methods of isolation, and known mechanisms of action, offering a valuable starting point for researchers and drug development professionals interested in this promising class of natural products. Further research is warranted to explore the full therapeutic potential of Methyl angolensate and to investigate the existence and properties of its derivatives in nature.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Methyl angolensate: the antiulcer agent of the stem bark of Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijrar.com [ijrar.com]

- 8. researchgate.net [researchgate.net]

- 9. Spasmolytic activity of methyl angolensate: a triterpenoid isolated from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells | Semantic Scholar [semanticscholar.org]

- 12. journaljammr.com [journaljammr.com]

Technical Guide: Phytochemical Screening of Swietenia mahagoni for Bioactive Limonoids

Introduction

Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany, belongs to the Meliaceae family and is a plant renowned for its high-quality timber and traditional medicinal uses.[1] The Meliaceae family is a rich source of structurally complex and biologically active tetranortriterpenoids known as limonoids.[2][3] These compounds are the primary active constituents in Swietenia species and are responsible for a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][4]

This technical guide provides a comprehensive overview of the methodologies for the phytochemical screening of Swietenia mahagoni to isolate and identify limonoids. It details the experimental workflow from sample preparation to extraction, fractionation, purification, and structural elucidation. Furthermore, it summarizes key quantitative bioactivity data and presents putative mechanisms of action for researchers engaged in natural product chemistry and drug discovery.

Phytochemical Landscape of Swietenia mahagoni

Phytochemical investigations reveal that S. mahagoni is a rich reservoir of secondary metabolites, including terpenoids, tannins, alkaloids, saponins, and flavonoids.[1][5][6] However, the most significant and characteristic compounds are the limonoids.[2] Over 160 limonoids have been isolated from the Swietenia genus, with a high concentration and diversity found in the seeds and fruits.[4][7] These limonoids are classified into various structural types, with mexicanolides and phragmalins being particularly prominent.[7]

Table 1: Selected Limonoids Isolated from Swietenia mahagoni

| Limonoid Name | Plant Part | Reference |

|---|---|---|

| Swietenine (B1256064) | Seed | [8][9] |

| 3-O-Tigloylswietenolide | Seed | [8][9] |

| Swietenolide | Seed | [10][11] |

| 2-Hydroxy-3-O-tigloylswietenolide | Seed | [10][11] |

| Swietemahalactone | Leaves & Twigs | [12] |

| Swietmanins (A-J) | Fruits | [7] |

| Mahonin | Cotyledons | [2] |

| 3-O-Acetylswietenolide | Cotyledons | [13] |

| 6-O-Acetylswietenolide | Cotyledons |[13] |

Experimental Protocols

A systematic approach is essential for the successful isolation and characterization of limonoids. The following protocols are synthesized from established methodologies reported in the literature.

General Experimental Workflow

The overall process involves sequential steps of extraction, partitioning, chromatographic separation, and spectroscopic analysis, coupled with bioactivity screening.

Protocol for Extraction and Partitioning

This protocol is based on methods used to isolate swietenine and other limonoids.[8][9]

-

Plant Material Preparation : Collect fresh seeds of S. mahagoni. Air-dry the seeds in the shade for 1-2 weeks, then grind them into a coarse powder.

-

Extraction : Macerate the powdered seed material (e.g., 500 g) with 95% ethanol (B145695) (2.5 L) for 7-10 days at room temperature with occasional shaking. Filter the extract through a cheesecloth and then Whatman No. 1 filter paper.

-

Concentration : Concentrate the filtrate under reduced pressure at <50°C using a rotary evaporator to yield a dark, viscous crude ethanolic extract.

-

Solvent Partitioning :

-

Suspend the crude extract in an aqueous solution.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove fats and waxes.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform or ethyl acetate (B1210297), which typically enriches the limonoids.[8][14]

-

Collect the chloroform-soluble fraction, as it has been shown to be rich in limonoids like swietenine and 3-O-tigloylswietenolide.[9]

-

Dry the resulting fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

-

Protocol for Isolation and Purification

This phase employs chromatographic techniques to separate individual compounds from the enriched fraction.[10][15]

-

Column Chromatography (CC) :

-

Subject the dried chloroform fraction to vacuum liquid chromatography (VLC) or conventional column chromatography over silica (B1680970) gel (mesh size 70-230).

-

Elute the column with a gradient solvent system, starting with a nonpolar solvent and gradually increasing polarity. A common system is n-hexane-ethyl acetate (e.g., 90:10, 70:30, 50:50 v/v), followed by pure ethyl acetate and then methanol (B129727).[15]

-

-

Thin-Layer Chromatography (TLC) :

-

Monitor the fractions obtained from CC using analytical TLC plates (silica gel 60 F254).

-

Use an appropriate mobile phase (e.g., chloroform:methanol, 95:5 v/v) to check the separation.

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a visualizing agent (e.g., 10% H₂SO₄ in methanol followed by heating) to identify potential limonoids.

-

-

Further Purification :

-

Pool fractions with similar TLC profiles.

-

Subject these pooled fractions to further purification using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds. Supercritical Fluid Chromatography (SFC) has also been shown to be an effective and environmentally friendly technique for separating minor limonoids and their isomers.[13][16]

-

Protocol for Structural Elucidation

The structures of the isolated pure compounds are determined using modern spectroscopic techniques.[8][12]

-

Mass Spectrometry (MS) : Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and establish the molecular formula of the compound.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire 1D NMR spectra (¹H and ¹³C NMR) to identify the types and numbers of protons and carbons.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, which is crucial for elucidating the complex polycyclic structure of limonoids.[8][17]

-

-

X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous confirmation of the complete molecular structure and its stereochemistry.[12]

Quantitative Bioactivity Data

Limonoids isolated from S. mahagoni have demonstrated significant cytotoxic and antibacterial activities.

Cytotoxicity and Anticancer Activity

The Brine Shrimp Lethality Bioassay is a common preliminary test for cytotoxicity, while assays against specific cancer cell lines determine anticancer potential.

Table 2: Cytotoxicity and Anticancer Data of S. mahagoni Limonoids and Extracts

| Compound/Extract | Assay Type | Cell Line / Organism | Result (LC₅₀ / IC₅₀) | Reference |

|---|---|---|---|---|

| Swietenine | Brine Shrimp Lethality | Artemia salina | 14.6 µg/ml | [9] |

| 3-O-Tigloylswietenolide | Brine Shrimp Lethality | Artemia salina | 12.5 µg/ml | [9] |

| Ethyl Acetate Fraction 2 | Anticancer | T47D (Breast Cancer) | 49.12 ppm (µg/ml) | [14] |

| Ethyl Acetate Fraction 2 | Brine Shrimp Lethality | Artemia salina | 74.30 ppm (µg/ml) |[14] |

Antibacterial Activity

The antibacterial potential is often quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antibacterial Activity of S. mahagoni Limonoids

| Compound | Test Organism | Result (MIC in µg/ml) | Reference |

|---|---|---|---|

| Swietenine | Bacillus megaterium | 32-64 | [9] |

| Swietenine | Escherichia coli | 32-64 | [9] |

| 3-O-Tigloylswietenolide | Bacillus megaterium | 32-64 | [9] |

| 3-O-Tigloylswietenolide | Escherichia coli | 32-64 |[9] |

Putative Mechanism of Action: Induction of Apoptosis

Limonoids from various sources are known to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).[14] While the specific pathways for many S. mahagoni limonoids are still under investigation, a common mechanism involves the activation of intrinsic or extrinsic apoptotic pathways. The diagram below illustrates a simplified, putative signaling cascade that could be a target for these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minor limonoid constituents from Swietenia macrophylla by simultaneous isolation using supercritical fluid chromatography and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. eijppr.com [eijppr.com]

- 6. bioscmed.com [bioscmed.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial and cytotoxic limonoids from the seeds of Swietenia mahagony : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Activity of Two Limonoids Isolated From <i>Swietenia mahagoni</i> by Using Brine Shrimp Lethality Bioassay | Bangladesh Journal of Physiology and Pharmacology [banglajol.info]

- 11. Antibacterial activity of two limonoids from Swietenia mahagoni against multiple-drug-resistant (MDR) bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. scielo.br [scielo.br]

- 16. Minor limonoid constituents from Swietenia macrophylla by simultaneous isolation using supercritical fluid chromatography and their biological activit ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03663H [pubs.rsc.org]

- 17. phytojournal.com [phytojournal.com]

Biosynthesis of Angolensate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of angolensate derivatives. Methyl angolensate and related compounds are classified as tetranortriterpenoids, a significant subclass of limonoids predominantly found in plants of the Meliaceae family, such as Entandrophragma angolense and Soymida febrifuga.[1][2][3] These molecules are derived from the intricate triterpenoid (B12794562) biosynthetic pathway, originating from simple five-carbon precursors. This document details the enzymatic steps from primary metabolism to the formation of the complex angolensate scaffold, summarizes available quantitative data, and provides detailed experimental protocols for the elucidation of this pathway.

The Core Biosynthetic Pathway of Angolensate Derivatives

The biosynthesis of angolensate derivatives is a multi-stage process that begins in the cytosol with the mevalonate (B85504) (MVA) pathway, which supplies the fundamental isoprenoid building blocks.[4][5] Isotopic labeling studies have confirmed the MVA pathway as the primary source of isoprene (B109036) units for the biosynthesis of related limonoids.[5] The pathway proceeds through the formation of a C30 triterpene scaffold, which is then extensively modified to produce the C26 tetranortriterpenoid core structure characteristic of angolensates.[6][7]

1.1. Upstream Pathway: Formation of 2,3-Oxidosqualene (B107256)

-

Acetyl-CoA to Isoprenoid Precursors: The pathway initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the rate-limiting step, reducing HMG-CoA to mevalonic acid.

-

Formation of IPP and DMAPP: Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[8][9]

-

Synthesis of Squalene (B77637): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).[5] Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.[8][9]

-

Epoxidation: Squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the final common precursor for the biosynthesis of cyclic triterpenoids.[8]

1.2. Cyclization and Scaffold Formation

The cyclization of 2,3-oxidosqualene is the first major diversification step in triterpenoid biosynthesis.[10] For limonoids like angolensate, this is a critical step that establishes the tetracyclic core.

-

Formation of Tirucallane (B1253836) Scaffold: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene. In limonoid-producing plants, this enzyme is typically a tirucalla-7,24-dien-3β-ol synthase (e.g., AiTTS1 in Azadirachta indica), which produces the tirucallane-type tetracyclic triterpenoid scaffold.[11][12] This is considered the first committed step in limonoid biosynthesis.[11]

1.3. Protolimonoid Formation and Rearrangement

Following cyclization, the triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[4][12]

-

Oxidation of the Scaffold: The tirucalla-7,24-dien-3β-ol scaffold is hydroxylated and further oxidized.[12]

-

Formation of Melianol (B1676181): Co-expressed CYPs, such as MaCYP71CD2 and MaCYP71BQ5 from Melia azedarach, perform three oxidations on the tirucallane scaffold, leading to a spontaneous hemiacetal ring formation and the production of the protolimonoid melianol.[12] Protolimonoids are the direct C30 precursors to the final tetranortriterpenoid structure.[4]

1.4. Formation of the Tetranortriterpenoid Core and Angolensate Derivatives

A defining feature of limonoid biosynthesis is the loss of four carbon atoms and the concurrent formation of a furan (B31954) ring.[6][7]

-

Carbon Scission and Furan Ring Formation: The side chain of the protolimonoid is cleaved, removing four carbon atoms. This process is coupled with a cyclization to form the characteristic furan ring attached at C-17, resulting in the C26 tetranortriterpenoid skeleton.[1][6] This step marks the transition from a protolimonoid to a true limonoid.

-

Late-Stage Modifications: The basic limonoid skeleton, exemplified by compounds like azadirone, undergoes further enzymatic modifications.[13] These late-stage tailoring reactions, including hydroxylations, acetylations, and other functional group additions, are responsible for the vast structural diversity of limonoids and lead to the formation of specific angolensate derivatives.[11]

Quantitative Data Summary

While specific enzyme kinetic data for the angolensate biosynthetic pathway are scarce, studies on related triterpenoids in various plants provide insights into the regulation and accumulation of these compounds. The data is often presented as the concentration of metabolites in different tissues, reflecting the activity of the respective biosynthetic pathways.

| Compound Class | Plant Species | Tissue | Observation | Analytical Method | Reference |

| Tetranortriterpenoids | Azadirachta indica | Fruit (developmental stages) | Highest accumulation in mature fruit stages. | HPLC | [9] |

| Tetranortriterpenoids | Azadirachta indica | Leaf vs. Fruit | Differential expression of biosynthetic genes (e.g., SQS, FPPS) suggests tissue-specific biosynthesis. | qRT-PCR, HPLC | [9] |

| Triterpenoids | Pulsatilla chinensis | Aboveground vs. Underground | Obvious tissue distribution in the types and contents of 119 quantified triterpenoids. | UHPLC-QQQ-MS | [14] |

| Triterpenoid Saponins | Astragalus membranaceus | Seedling, Adventitious, & Hairy Roots | Gene expression levels correlated with the content of astragalosides, with the highest abundance in seedling roots. | qRT-PCR, HPLC | [15] |

| Methyl Angolensate | Khaya ivorensis | Leaves, Stems, Stem Bark | A validated HPLC-MS/MS method for quantification was developed with a linearity range of 0.1–20.0 g/kg. | HPLC-MS/MS |

Experimental Protocols

Elucidating the biosynthetic pathway of a complex natural product like angolensate requires a multi-faceted approach combining metabolomics, transcriptomics, and functional enzymology.[16][17][18] The following protocols provide a general framework for researchers.

3.1. Protocol 1: Metabolite Profiling and Quantification

This protocol outlines the extraction and analysis of angolensate derivatives and their putative precursors from plant tissues.

A. Sample Preparation and Extraction:

-

Harvest fresh plant tissue (e.g., leaves, bark, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Extract a known mass of powdered tissue (e.g., 100 mg) with a suitable organic solvent (e.g., 80% methanol (B129727) or ethyl acetate) using sonication or shaking incubation.

-

Centrifuge the mixture to pellet cell debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

B. UPLC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Employ a gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Mass Spectrometry: Operate a triple quadrupole or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Quantification: For absolute quantification, develop a Multiple Reaction Monitoring (MRM) method using authentic standards of angolensate derivatives. Create a calibration curve with a series of standard dilutions.[14]

-

Identification: For unknown intermediates, use high-resolution mass spectrometry (Q-TOF-MS) to obtain accurate mass and fragmentation data for structural elucidation.[14]

3.2. Protocol 2: Candidate Gene Identification and Expression Analysis

This protocol describes the identification of genes potentially involved in the angolensate pathway through transcriptome analysis and validation of their expression.

A. RNA Extraction and Sequencing:

-

Extract total RNA from tissues with high and low concentrations of angolensates (as determined by Protocol 1) using a plant RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Assemble the transcriptome de novo or map reads to a reference genome.

-

Annotate transcripts to identify putative oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and transferases based on homology to known triterpenoid biosynthesis genes.[19]

B. Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Design gene-specific primers for candidate genes identified from the transcriptome analysis.

-

Perform qRT-PCR using a SYBR Green master mix.[15]

-

Use a suitable reference gene (e.g., actin or ubiquitin) for normalization.

-

Calculate the relative expression of candidate genes in different tissues using the 2-ΔΔCt method.[19] Correlate gene expression profiles with metabolite accumulation data.

3.3. Protocol 3: In Planta Functional Characterization of Biosynthetic Genes

This protocol details the functional validation of candidate genes using transient expression in Nicotiana benthamiana.

A. Vector Construction and Agroinfiltration:

-

Clone the full-length coding sequences of candidate genes (e.g., an OSC and several CYPs) into a plant expression vector.

-

Transform the expression constructs into Agrobacterium tumefaciens.

-

Grow overnight cultures of Agrobacterium, resuspend in infiltration buffer, and adjust to a final OD600 of ~0.5.

-

Infiltrate the Agrobacterium suspensions (individually or in combination) into the leaves of 4-6 week old N. benthamiana plants.

B. Metabolite Analysis:

-

Harvest the infiltrated leaf patches after 5-7 days.

-

Extract metabolites as described in Protocol 1.

-

Analyze the extracts using UPLC-MS or GC-MS to detect the enzymatic products.

-

For example, co-express a candidate OSC with upstream pathway genes to produce the triterpene scaffold. Then, co-express candidate CYPs to identify those that modify the scaffold to produce protolimonoids and subsequently, limonoids.[12]

Conclusion and Future Directions

The biosynthetic pathway of angolensate derivatives is understood to be a specialized branch of the well-established triterpenoid pathway. While the early steps leading to the formation of the protolimonoid precursor melianol have been elucidated, the specific enzymes responsible for the conversion of this precursor to the angolensate scaffold, particularly the carbon-scission and furan-forming steps and the late-stage tailoring reactions, remain largely uncharacterized.[4][11] Future research should focus on the identification and functional characterization of these downstream enzymes using the integrated omics and biochemical approaches outlined in this guide. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also enable the metabolic engineering of plants or microbial hosts for the sustainable production of these valuable compounds for pharmaceutical and agricultural applications.[16][20]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Spasmolytic activity of methyl angolensate: a triterpenoid isolated from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative and quantitative analysis of triterpenoids in different tissues of Pulsatilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triterpene and Flavonoid Biosynthesis and Metabolic Profiling of Hairy Roots, Adventitious Roots, and Seedling Roots of Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Research reveals bitter truth of how limonoids are made [jic.ac.uk]

Elucidation of the Chemical Structure of Methyl 6-acetoxyangolensate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 6-acetoxyangolensate (CAS No: 16566-88-4) is classified as a triterpenoid (B12794562), a large and diverse class of naturally occurring organic compounds.[][2] Its molecular formula has been established as C₂₉H₃₆O₉, corresponding to a molecular weight of 528.6 g/mol .[][2] The structural elucidation of such a molecule relies on a combination of spectroscopic techniques to piece together its intricate framework, including the carbon skeleton, functional groups, and stereochemistry.

Core Methodologies for Structure Elucidation

The primary techniques employed for determining the structure of a novel or isolated natural product like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish their connectivity.

Experimental Protocol (General):

-

Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.

-

Data Acquisition: A series of NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To identify the types and number of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as fragmentation patterns that can reveal structural motifs.

Experimental Protocol (General):

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) is used to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, providing further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on the absorption of infrared radiation.

Experimental Protocol (General):

-

Sample Preparation: The sample can be prepared in various ways, such as a thin film on a salt plate (e.g., NaCl), a KBr pellet, or as a solution in a suitable solvent.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is measured.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, C-O, C-H).

Expected Spectroscopic Data for this compound

While the actual spectra for this compound are not publicly available, we can predict the key features based on its known classification as a triterpenoid containing ester and acetoxy groups.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Signals for methyl groups (singlets).- Signals for protons attached to carbons bearing oxygen (downfield shifts).- Signals for olefinic protons (if present).- A characteristic singlet around δ 2.0 ppm for the acetoxy methyl group.- A characteristic singlet around δ 3.7 ppm for the methyl ester group. |

| ¹³C NMR | - Signals for carbonyl carbons of the ester and acetoxy groups (δ 170-180 ppm).- Signals for carbons attached to oxygen.- A large number of signals in the aliphatic region corresponding to the triterpenoid skeleton. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₂₉H₃₆O₉ (528.2359 Da).- Fragmentation patterns showing the loss of the acetoxy group (CH₃COO•) and the methyl ester group (CH₃O• or COOCH₃•). |

| IR Spectroscopy | - A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester and acetoxy groups.- C-O stretching bands.- C-H stretching and bending vibrations. |

Visualization of the Elucidation Workflow

The logical flow of experiments and data analysis is crucial for efficient structure elucidation.

Caption: Workflow for the structure elucidation of a natural product.

Conclusion

The chemical structure elucidation of this compound requires a systematic and multi-faceted analytical approach. The combination of high-resolution mass spectrometry for determining the elemental composition and NMR spectroscopy for mapping the carbon-hydrogen framework is essential. Infrared spectroscopy complements this by identifying key functional groups. While the complete spectroscopic data for this compound is not currently published, the methodologies outlined in this guide provide a robust framework for any researcher undertaking the characterization of this, or similar, complex natural products. The availability of such data in the future will be critical for unlocking the full scientific and therapeutic potential of this compound.

References

Spectroscopic Profile of Methyl 6-acetoxyangolensate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-acetoxyangolensate, a complex limonoid natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications. The data is compiled from various scientific sources, with detailed experimental protocols to ensure reproducibility.

Core Spectroscopic Data

This compound, with the molecular formula C29H36O9 and a molecular weight of 528.6 g/mol , has been isolated from plant species of the Meliaceae family, notably Khaya senegalensis and Entandrophragma angolense. Its structure has been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. This data is critical for the structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific chemical shift and coupling constant values for this compound were not explicitly available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For limonoids like this compound, Electrospray Ionization (ESI) is a commonly employed technique.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | Data not available in search results |

| [M+Na]⁺ | Data not available in search results |

| Key Fragment Ions | |

| Data not available in search results |

Note: While the molecular weight is known, specific experimental mass spectral data and fragmentation patterns for this compound were not found in the search results.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the NMR and MS data for limonoids, based on common practices in natural product chemistry.

NMR Spectroscopy Protocol

A standardized protocol for the NMR analysis of a purified limonoid sample like this compound is as follows:

"Physical and chemical properties of Methyl 6-acetoxyangolensate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-acetoxyangolensate, a naturally occurring limonoid, has garnered significant interest within the scientific community for its notable biological activities, including antimalarial and insecticidal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details its biological effects with available quantitative data and outlines generalized experimental protocols for its isolation and bioactivity assessment. Furthermore, a plausible signaling pathway potentially modulated by this class of compounds is visualized to aid in understanding its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound for potential therapeutic or agricultural applications.

Introduction

This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites.[1] These highly oxygenated molecules are predominantly found in plant families such as Meliaceae and Rutaceae. First isolated from species like Khaya senegalensis, Guarea thompsonii, and Lansium domesticum, this compound is one of many limonoids that exhibit a wide spectrum of biological activities.[1][2] Structurally, it is a derivative of methyl angolensate. This guide synthesizes the current knowledge on the physical and chemical characteristics of this compound, its biological effects, and the methodologies employed in its study.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₆O₉ | [1] |

| Molecular Weight | 528.60 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| IUPAC Name | methyl (1S,3aS,4S,4aR,6R,6aS,10aR,10bR,12aR)-4,4,6a,10b-tetramethyl-1-(furan-3-yl)-11-oxo-1,3a,4,4a,5,6,6a,9,10,10a,10b,11-dodecahydro-2H,7H-oxireno[2',3':8,8a]naphtho[1,2-b]pyrano[4,3-e]pyran-6-yl acetate | |

| CAS Number | 16566-88-4 | [1] |

Biological Activities

This compound has demonstrated promising bioactivities, particularly in the realms of antimalarial and insecticidal (antifeedant) effects.

Antimalarial Activity

The compound has been evaluated for its efficacy against the malaria parasite, Plasmodium falciparum. The reported inhibitory concentrations highlight its potential as a lead compound for the development of new antimalarial agents.

Table 2: In Vitro Antimalarial Activity of this compound

| Parasite Strain | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| P. falciparum (K1, multidrug-resistant) | 7.2 | - | [3] |

| P. falciparum | - | 2.4 - 9.7 | [1] |

Insecticidal (Antifeedant) Activity

This compound exhibits antifeedant properties against certain insect larvae, suggesting its potential use in agriculture as a natural pest control agent.

Table 3: Antifeedant Activity of this compound

| Insect Species | Concentration | Activity | Reference |

| Spodoptera littoralis | 1000 µg/mL | 25.8% antifeeding rate | [4] |

Experimental Protocols

While detailed, step-by-step protocols for the isolation and bioassays of this compound are not explicitly available in the reviewed literature, this section outlines generalized methodologies based on common practices for limonoid research.

Isolation and Purification

The isolation of this compound typically involves the extraction of plant material (e.g., seeds, bark) followed by chromatographic separation.

-

Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Chromatography: The crude extract is then fractionated using column chromatography over silica (B1680970) gel.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antimalarial Assay

The antimalarial activity is commonly assessed using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable culture medium.

-

Drug Dilution: A stock solution of this compound is prepared and serially diluted in a 96-well plate.

-

Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a defined period (e.g., 72 hours).

-

Fluorescence Measurement: After incubation, a lysis buffer containing SYBR Green I is added. The fluorescence, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Insect Antifeedant Bioassay

The antifeedant activity can be determined using a choice or no-choice bioassay.

-

Leaf Disc Preparation: Leaf discs of a suitable host plant are treated with a known concentration of this compound dissolved in a solvent. Control discs are treated with the solvent alone.

-

Insect Exposure: Larvae of the test insect are placed in a petri dish containing both treated and control leaf discs (choice test) or only treated discs (no-choice test).

-

Consumption Measurement: After a specific period, the area of the leaf disc consumed by the larvae is measured.

-

Calculation: The antifeedant index or percentage of feeding inhibition is calculated based on the difference in consumption between the treated and control discs.

Potential Signaling Pathway

The precise molecular mechanism of action for this compound has not been elucidated. However, studies on other limonoids suggest potential interactions with key cellular signaling pathways. For instance, some limonoids have been shown to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are critical for cell survival and proliferation. Inhibition of Hsp90 can lead to the degradation of these client proteins, ultimately triggering apoptosis. The following diagram illustrates a generalized Hsp90 inhibition pathway that could be relevant for this compound.

Conclusion

This compound is a promising natural product with demonstrated antimalarial and insecticidal activities. While foundational data on its physicochemical properties and biological effects are available, further research is required to fully characterize this compound. Specifically, detailed studies on its solubility, melting point, and other physical constants are needed. Elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for its development as a therapeutic or agricultural agent. This guide provides a consolidated resource to facilitate and encourage further investigation into this intriguing limonoid.

References

Potential Biological Activities of Methyl 6-acetoxyangolensate: An In-depth Technical Guide

Disclaimer: This technical guide addresses the potential biological activities of Methyl 6-acetoxyangolensate. It is important to note that as of the current date, direct scientific literature on the biological activities of this compound is exceptionally limited. Therefore, this document extrapolates potential activities based on the known biological effects of its parent compound, methyl angolensate . The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that the activities of this compound are inferred and not yet experimentally validated.

Introduction

This compound is a derivative of methyl angolensate, a tetranortriterpenoid isolated from plants of the Meliaceae family, such as Soymida febrifuga and Entandrophragma angolense. Methyl angolensate has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The addition of an acetoxy group at the 6-position may modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially altering its potency, selectivity, and metabolic stability. This guide summarizes the known biological activities of methyl angolensate as a basis for predicting the potential therapeutic applications of this compound.

Inferred Potential Biological Activities

Based on the activities of methyl angolensate, this compound is hypothesized to possess the following biological activities:

-

Anti-inflammatory Activity

-

Cytotoxic (Anti-cancer) Activity

-

Antimicrobial Activity

The following sections will detail the experimental evidence for these activities in the parent compound, methyl angolensate.

Data Presentation: Biological Activities of Methyl Angolensate

The following tables summarize the quantitative data for the key biological activities of methyl angolensate.

Table 1: Anti-inflammatory Activity of Methyl Angolensate

| Assay Model | Organism | Parameter | Value | Reference Compound | Reference Value |

| Carrageenan-induced paw edema | Chicks | ED50 | 4.05 ± 0.0034 mg/kg (orally) | Diclofenac (B195802) | 2.49 ± 0.023 mg/kg (intraperitoneally) |

Citation:[1]

Table 2: Cytotoxic Activity of Methyl Angolensate

| Cell Line | Cancer Type | Assay | Concentration | Effect |

| Daudi | Burkitt's lymphoma | Trypan blue, MTT, LDH | Dose-dependent | Induces cytotoxicity |

| T-cell leukemia cells | Leukemia | Not specified | Time- and dose-dependent | Inhibits growth |

| Chronic myelogenous leukemia cells | Leukemia | Not specified | Time- and dose-dependent | Inhibits growth |

| LNCaP, VCaP, 22Rv1 | Prostate Cancer (AR-positive) | Alamar Blue | 10 µM | >40% reduction in viability |

| T47D | Breast Cancer | Trypan blue | 10, 100, 250 µM | Dose-dependent decrease in cell viability |

| T47D | Breast Cancer | MTT | 10, 100, 250 µM | Dose-dependent inhibition of cell proliferation |

Table 3: Antimicrobial Activity of Methyl Angolensate

| Microorganism | Type | Assay | Concentration (µ g/disc ) | Inhibition Zone (mm) |

| Bacillus subtilis | Gram-positive bacteria | Disc Diffusion | 400 | 15.2 |

| Proteus vulgaris | Gram-negative bacteria | Disc Diffusion | 400 | 14.1 |

| Klebsiella pneumoniae | Gram-negative bacteria | Disc Diffusion | 400 | 13.5 |

| Staphylococcus aureus | Gram-positive bacteria | Disc Diffusion | 400 | 13.3 |

| Escherichia coli | Gram-negative bacteria | Disc Diffusion | 400 | 12.8 |

| Salmonella typhimurium | Gram-negative bacteria | Disc Diffusion | 400 | 12.0 |

| Aspergillus niger | Fungus | Disc Diffusion | Not specified | Active |

| Botrytis cinerea | Fungus | Disc Diffusion | Not specified | Highest antifungal activity |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

-

Animal Model: Chicks.

-

Procedure:

-

Baseline paw volume is measured using a plethysmometer.

-

Methyl angolensate (test compound) or diclofenac (positive control) is administered orally or intraperitoneally, respectively.

-

After a set time (e.g., 1 hour), a subsiding injection of carrageenan (a phlogistic agent) is administered into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time intervals (e.g., every hour for 5 hours) after carrageenan injection.

-

The percentage of edema inhibition is calculated for each group relative to the control group (vehicle-treated).

-

The ED50 (the dose that causes 50% inhibition of edema) is calculated from the dose-response curve.[1]

-

Cell Viability and Cytotoxicity Assays (Cytotoxic)

-

Cell Lines: Various cancer cell lines (e.g., Daudi, T47D, LNCaP).

-

General Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of methyl angolensate or a vehicle control (e.g., DMF).

-

After a specified incubation period (e.g., 24, 48, 72, 96 hours), cell viability or cytotoxicity is assessed using one of the following methods:

-

Trypan Blue Exclusion Assay: Live cells with intact membranes exclude the dye, while dead cells take it up. The percentage of viable cells is determined by counting under a microscope.[5]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.[5]

-

LDH (Lactate Dehydrogenase) Release Assay: Damaged cells release LDH into the culture medium. The amount of LDH is quantified by a colorimetric assay and is proportional to the level of cytotoxicity.[2]

-

Alamar Blue (Resazurin) Assay: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin. The fluorescence is proportional to the number of viable cells.[4]

-

-

Disc Diffusion Assay (Antimicrobial)

-

Microbial Strains: Various bacterial and fungal strains.

-

Procedure:

-

A standardized inoculum of the test microorganism is swabbed uniformly onto the surface of an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of methyl angolensate.

-

The impregnated discs are placed on the surface of the inoculated agar.

-

Standard antibiotic or antifungal discs (e.g., ciprofloxacin, nystatin) and a solvent control disc are also placed on the agar as positive and negative controls, respectively.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[6]

-

Mandatory Visualization

Inferred Biological Activities of this compound

Caption: Inferred activities of this compound.

Potential Mechanisms of Action (Inferred from Methyl Angolensate)

Cytotoxic Activity

Studies on methyl angolensate suggest that its cytotoxic effects, particularly against cancer cells, are mediated through the induction of apoptosis. Key observations include:

-

Induction of the Intrinsic Apoptotic Pathway: Treatment of leukemic cells with methyl angolensate led to the loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and cleavage of PARP (Poly (ADP-ribose) polymerase).[3]

-

Modulation of Apoptotic Proteins: An upregulation of the pro-apoptotic protein BAD and downregulation of the anti-apoptotic protein BCL2 has been observed.[3]

-

DNA Damage Response: In Daudi cells, methyl angolensate treatment resulted in the activation of DNA double-strand break repair proteins, suggesting the induction of DNA damage as a trigger for apoptosis.[2]

-

MAP Kinase Pathway Activation: The MAP kinase pathway has also been implicated in the apoptotic process induced by methyl angolensate.[7]

It is plausible that this compound could exert cytotoxic effects through similar pro-apoptotic mechanisms. The acetoxy group might influence its cellular uptake, target engagement, or metabolism, thereby modulating the potency of this effect.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently unavailable, the known anti-inflammatory, cytotoxic, and antimicrobial properties of its parent compound, methyl angolensate, provide a strong rationale for investigating this derivative. The addition of an acetoxy group could potentially enhance its therapeutic properties.

Future research should focus on:

-

Synthesis and Characterization: Efficient synthesis of this compound to enable biological testing.

-

In Vitro Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines, its anti-inflammatory effects in relevant cellular models (e.g., LPS-stimulated macrophages), and its antimicrobial spectrum.

-

Mechanism of Action Studies: If promising activities are identified, further studies to elucidate the underlying molecular mechanisms, including effects on key signaling pathways.

-

Pharmacokinetic Profiling: Assessment of its metabolic stability, solubility, and other properties relevant to drug development.

This in-depth guide, based on inferred potential, provides a foundational framework for researchers and drug development professionals to initiate and guide future investigations into the therapeutic potential of this compound.

References

- 1. Antiinflammatory properties of the stem-bark of Anopyxis klaineana and its major constituent, methyl angolensate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells | Semantic Scholar [semanticscholar.org]

- 3. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Extraction of Methyl 6-acetoxyangolensate from Khaya senegalensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-acetoxyangolensate is a naturally occurring limonoid that has demonstrated potential as an antimalarial agent. This compound is primarily isolated from various parts of the African mahogany tree, Khaya senegalensis (Desr.) A. Juss., a plant belonging to the Meliaceae family. Limonoids from Khaya species are known for a range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from the stem bark of Khaya senegalensis, along with relevant data and diagrams to guide researchers in its isolation and further investigation.

Data Presentation

Table 1: General Extraction Parameters for Limonoids from Khaya senegalensis

| Parameter | Description | Reference |

| Plant Material | Stem bark, seeds, leaves, timber, root bark | [3] |

| Initial Extraction Solvents | Methanol (B129727), Ethanol (B145695), Light Petroleum, Hexane | [3][4] |

| Extraction Method | Maceration, Soxhlet extraction | [4] |

| Purification Technique | Solvent Partitioning, Column Chromatography (Silica Gel) | [1][5] |

Table 2: Reported Bioactivity of Khaya senegalensis Extracts and Limonoids

| Extract/Compound | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |

| Methanolic Stem Bark Extract | Antimalarial | Plasmodium falciparum (in vitro) | 81% inhibition at 500 µg/mL | [4] |

| Limonoid Mixture | Antimalarial | P. falciparum (multidrug-resistant Dd2 strain) | IC₅₀ = 2.93 - 50.97 µg/mL | [1][6] |

| Limonoid Mixture | Antileishmanial | Leishmania donovani | IC₅₀ = 6.43 - 81.73 µg/mL | [1] |

| Gedunin (a related limonoid) | Antimalarial | P. falciparum (W2-strain) | IC₅₀ = 0.17 µM | [2] |

Experimental Protocols

Protocol 1: Extraction and Isolation of Limonoids from Khaya senegalensis Stem Bark

This protocol is a comprehensive methodology synthesized from multiple sources describing the extraction of limonoids from Khaya senegalensis.

1. Plant Material Collection and Preparation:

-

Collect fresh stem bark of Khaya senegalensis.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered stem bark (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through a fine-mesh cloth or filter paper.

-

Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, and ethyl acetate (B1210297).

-

Collect the ethyl acetate fraction, which is typically rich in limonoids.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo to yield the crude limonoid-rich fraction.

4. Chromatographic Purification:

-

Subject the crude limonoid-rich fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

-

Collect fractions of a suitable volume (e.g., 50 mL) and monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with UV light and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Pool the fractions containing compounds with similar TLC profiles.

-

Subject the fractions containing the target compound, this compound, to further purification by repeated column chromatography, potentially using a finer grade of silica gel and a more refined solvent system, until a pure compound is obtained.

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Mandatory Visualization

Caption: Workflow for the extraction and isolation of this compound.

Caption: Postulated antimalarial mechanism of action for limonoids.

References

- 1. Antiplasmodial and Antileishmanial Activities of a New Limonoid and Other Constituents from the Stem Bark of Khaya senegalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arocjournal.com [arocjournal.com]

- 3. Extractives from Khaya senegalensis(Desr.) A. Juss - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Antiplasmodial and Antileishmanial Activities of a New Limonoid and Other Constituents from the Stem Bark of Khaya senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: In Vitro Antimalarial Assay Protocol for Methyl 6-acetoxyangolensate

Audience: Researchers, scientists, and drug development professionals.

Introduction